molecular formula C16H17BrN2O2SSi B8666289 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)- CAS No. 942922-08-9

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-

Cat. No. B8666289
Key on ui cas rn: 942922-08-9
M. Wt: 409.4 g/mol
InChI Key: YQYFBEDMEYWURF-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

A solution of N,N-diisopropylamine (3.6 mmol) in THF (9 ml) was cooled to −78° C. under a nitrogen atmosphere. A solution of n-BuLi (2.5M in hexanes, 3.3 mmol) was added dropwise over 3 minutes. After 30 minutes of stirring, a solution of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (3.1 mmol) in THF (9 ml) was added dropwise over 9 minutes. After an additional 2 hours of stirring at −78° C., chlorotrimethylsilane (3.1 mmol) was added dropwise over 1 minute. After 1 hour of stirring at −78° C., the reaction was quenched with saturated NH4Cl(aq) (10 ml), warmed to room temperature, and partitioned between water and EtOAc. The aqueous phase was further extracted with EtOAc and the organic layers combined, washed with brine, dried (MgSO4), concentrated, and purified by silica gel chromatography (isocratic CHCl3) to give the title product as a white solid (82%). ESMS [M+H]+: 410.8.
Quantity
3.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3.3 mmol
Type
reactant
Reaction Step Two
Quantity
3.1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mmol
Type
reactant
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]2[N:20]([S:23]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)(=[O:25])=[O:24])[CH:21]=[CH:22][C:15]=12.Cl[Si:33]([CH3:36])([CH3:35])[CH3:34]>C1COCC1>[Br:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]2[N:20]([S:23]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)(=[O:25])=[O:24])[C:21]([Si:33]([CH3:36])([CH3:35])[CH3:34])=[CH:22][C:15]=12

Inputs

Step One
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.3 mmol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
3.1 mmol
Type
reactant
Smiles
BrC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.1 mmol
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After an additional 2 hours of stirring at −78° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
After 1 hour of stirring at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NH4Cl(aq) (10 ml)
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (isocratic CHCl3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C(=C2)[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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